(5-Propylbenzofuran-2-yl)methanol
Description
(5-Propylbenzofuran-2-yl)methanol is a benzofuran derivative characterized by a propyl substituent at the 5-position of the benzofuran core and a hydroxymethyl group (-CH₂OH) at the 2-position. Benzofurans are heterocyclic aromatic compounds consisting of fused benzene and furan rings, widely studied for their diverse chemical and biological properties.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(5-propyl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C12H14O2/c1-2-3-9-4-5-12-10(6-9)7-11(8-13)14-12/h4-7,13H,2-3,8H2,1H3 |
InChI Key |
SQBQOPZMTWMCNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (5-Propylbenzofuran-2-yl)methanol with structurally related benzofuran derivatives and heterocyclic compounds:
Key Observations :
- Lipophilicity: The propyl group in this compound increases LogP compared to polar analogs like 7a but remains less lipophilic than bromophenyl-substituted benzofurans (e.g., 3a) .
- Solubility: The hydroxymethyl group enhances water solubility relative to non-polar derivatives (e.g., 3a) but less than pyrazole-thiophene hybrids (7a) due to reduced hydrogen-bonding capacity .
Reactivity and Functionalization
- Electrophilic Substitution: The electron-donating propyl group in this compound may direct electrophiles to the 4- and 6-positions of the benzofuran ring, contrasting with electron-withdrawing substituents (e.g., bromo in 3a), which deactivate the ring .
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid, a pathway absent in compounds like 3a or 7a, which lack oxidizable alcohol moieties .
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